molecular formula C7H14N2O B11756990 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone

1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone

Cat. No.: B11756990
M. Wt: 142.20 g/mol
InChI Key: UOIGFAMGVMVFEP-UHFFFAOYSA-N
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Description

1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone is a heterocyclic organic compound featuring a tetrahydropyrimidine ring fused with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoesters or 2-aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine . The reaction is usually carried out in a solvent such as hexamethylphosphoramide (HMPA) at elevated temperatures (150-170°C) under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-(1,3-diazinan-1-yl)propan-1-one

InChI

InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-4-8-6-9/h8H,2-6H2,1H3

InChI Key

UOIGFAMGVMVFEP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCNC1

Origin of Product

United States

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